2-Hydroxyisobutyric acid
Overview
Description
2-Hydroxyisobutyric acid (2-HIBA) is a tertiary carbon atom-containing carboxylic acid recognized as a valuable building block for polymer synthesis. It can be converted into various compounds, such as methacrylic acid, isobutylene glycol, and oxide, through simple chemical transformations. The interest in 2-HIBA has grown due to its potential as a biobased building block for green chemistry and cleantech solutions, aiming to replace petrochemicals as a carbon source with renewable carbon .
Synthesis Analysis
The synthesis of 2-HIBA has been explored through biotechnological routes, with significant progress in understanding the underlying biochemistry. A bioisomerization reaction has been discovered that converts 3-hydroxybutyric acid to 2-HIBA using a cobalamin-dependent CoA-carbonyl mutase. This enzyme was found in the bacterial species Aquincola tertiaricarbonis, which degrades the groundwater pollutant methyl tert-butyl ether (MTBE). The connection of this pathway to the metabolism of polyhydroxybutyrate (PHB) is advantageous, as the biochemistry and physiology of PHB are well understood and can be adapted for 2-HIBA production .
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 2-HIBA, the related compounds and enzymes involved in its synthesis and degradation suggest that 2-HIBA has a branched structure with a tertiary carbon atom. The enzymes involved in its metabolism, such as the 2-HIBA-CoA ligase and the CoA-carbonyl mutase, indicate that 2-HIBA can be activated and isomerized, reflecting its reactive nature and potential for various biochemical transformations .
Chemical Reactions Analysis
The degradation of 2-HIBA by Actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 proceeds via a thiamine pyrophosphate-dependent lyase reaction, producing acetone and formyl-CoA. This pathway suggests that 2-HIBA can be involved in complex biochemical reactions, leading to the formation of smaller, more volatile compounds . Additionally, the synthesis of 2-HIBA from methanol by Methylobacterium extorquens AM1 expressing (R)-3-hydroxybutyryl CoA-isomerizing enzymes demonstrates the potential for microbial production of 2-HIBA from simple carbon sources .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-HIBA are not explicitly detailed in the provided papers. However, the studies suggest that 2-HIBA is a reactive molecule that can be metabolized by various microorganisms. Its role as a precursor for polymer synthesis and its involvement in metabolic diseases and post-translational modifications in proteins indicate that it has significant chemical versatility and biological importance .
Scientific Research Applications
1. Biotechnological Production
2-Hydroxyisobutyric acid (2-HIBA) is identified as a valuable biobased building block for polymer synthesis. It allows access to various compounds possessing the isobutane structure, including methacrylic acid, isobutylene glycol, and oxide. Significant advancements have been made in biotechnological routes for producing 2-HIBA, including biohydrolysis, biooxidation, and a novel bioisomerization reaction. This research highlights the potential for large-scale biosynthesis of 2-HIBA from renewable carbon sources, offering an eco-friendly alternative to conventional chemical synthesis and petrochemicals as a carbon source (Rohwerder & Müller, 2010).
2. Enzymatic Synthesis
The enzymatic aldol addition of propanal to formaldehyde, followed by enzymatic oxidation, is a method for the biocatalytic synthesis of 3-hydroxyisobutyric acid, an intermediate in methacrylic acid biosynthesis. This method involves using d-fructose-6-phosphate aldolase for the preparation of 3-hydroxy-2-methylpropanal, a precursor of 3-hydroxyisobutyric acid. The study provides insights into reactor selection and process optimization for the enzymatic synthesis of 3-hydroxyisobutyric acid (Česnik et al., 2019).
3. Clean and Sustainable Production
The synthesis of 2-HIBA, a promising building block for products like Plexiglas®, represents a clean and sustainable bioproduction method. Utilizing strains of Cupriavidus necator, modified to express specific enzymes, allows for the microbial synthesis of 2-HIBA from hydrogen and carbon dioxide, exploiting chemo-litho-autotrophic metabolism. This approach demonstrates the feasibility of microbial synthesis of bulk chemicals from inorganic compounds, offering a more environmentally friendly production method (Przybylski et al., 2012).
4. Modulating Ageing and Fat Deposition
2-HIBA has been studied for its effects on the physiology of the model organism Caenorhabditis elegans. It was found to extend lifespan, delay ageing processes, and stimulate oxidative stress resistance in nematodes through activation of specific signaling pathways. These findings suggest a potential role for 2-HIBA in modulating biological processes related to ageing and fat deposition (Schifano et al., 2022).
Safety And Hazards
Future Directions
There is a growing demand for green chemicals and cleantech solutions, motivating the industry to strive for biobased building blocks . 2-Hydroxyisobutyric acid has been identified as an interesting building block for polymer synthesis . This discovery opens the ground for developing a completely biotechnological process for producing 2-HIBA . The mutase enzyme has to be active in a suitable biological system producing 3-hydroxybutyryl-CoA, which is the precursor of the well-known bacterial bioplastic polyhydroxybutyrate (PHB) . This connection to the PHB metabolism is a great advantage as its underlying biochemistry and physiology is well understood and can easily be adopted towards producing 2-HIBA .
properties
IUPAC Name |
2-hydroxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBGMIXKSTLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032954 | |
Record name | 2-Hydroxyisobutyric acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 2-Hydroxyisobutyric acid | |
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Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
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Boiling Point |
212.00 °C. @ 760.00 mm Hg | |
Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
2-Hydroxyisobutyric acid | |
CAS RN |
594-61-6 | |
Record name | 2-Hydroxyisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxyisobutyric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594616 | |
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Record name | 2-HYDROXYISOBUTYRIC ACID | |
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Record name | 2-HYDROXYISOBUTYRIC ACID | |
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Record name | Propanoic acid, 2-hydroxy-2-methyl- | |
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Record name | 2-Hydroxyisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.955 | |
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Record name | 2-METHYLLACTIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMW250U2HF | |
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Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
Record name | alpha-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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